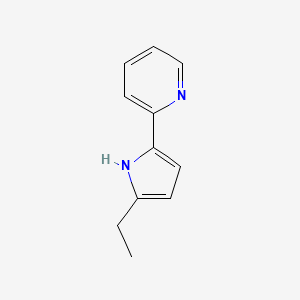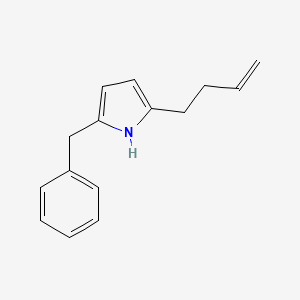
2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine, also known as DMPP, is an organic compound with a wide range of applications in the scientific and medical fields. It is a synthetic compound that is used in various laboratory experiments, medical treatments, and research studies. DMPP is an important compound due to its ability to act as a catalyst in various reactions, and its ability to interact with biological systems.
Mechanism of Action
2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine is able to interact with biological systems due to its ability to act as a catalyst in various reactions. It is able to catalyze the oxidation of various substrates, such as alcohols and aldehydes. It is also able to catalyze the hydrolysis of various esters, such as carboxylic acids and amides. Additionally, this compound is able to catalyze the formation of various polymers, such as polyurethanes and polyamides.
Biochemical and Physiological Effects
This compound is able to interact with biological systems due to its ability to act as a catalyst in various reactions. It is able to catalyze the oxidation of various substrates, such as alcohols and aldehydes. Additionally, this compound is able to catalyze the hydrolysis of various esters, such as carboxylic acids and amides. Furthermore, this compound is able to catalyze the formation of various polymers, such as polyurethanes and polyamides.
Advantages and Limitations for Lab Experiments
The use of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine in laboratory experiments provides several advantages. One of the main advantages is that it is relatively easy to synthesize and is cost-effective. Additionally, this compound is able to catalyze various reactions, making it useful in the synthesis of various organic compounds. Furthermore, this compound is able to interact with biological systems, making it useful in the synthesis of various polymers. However, there are some limitations to the use of this compound in laboratory experiments. One of the main limitations is that it is not very stable and can easily decompose. Additionally, this compound can be toxic if not handled properly.
Future Directions
The use of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine in scientific research is expected to increase in the future. One of the main future directions is the development of new methods for the synthesis of this compound. Additionally, researchers are exploring the use of this compound in the synthesis of various polymers, such as polyurethanes and polyamides. Furthermore, research is being conducted on the use of this compound in the synthesis of various pharmaceuticals. Additionally, researchers are exploring the use of this compound in the synthesis of various natural products. Finally, researchers are exploring the use of this compound in the synthesis of various nanomaterials.
Synthesis Methods
2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine is synthesized using a variety of methods, including the Grignard reaction and the Wittig reaction. In the Grignard reaction, a Grignard reagent is reacted with an aldehyde or ketone to form an alcohol. In the Wittig reaction, an alkyl halide is reacted with a phosphorus ylide to form an alkene. Both reactions are relatively simple and are commonly used in organic synthesis.
Scientific Research Applications
2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine is used in various scientific research applications due to its ability to act as a catalyst in various reactions. It is used in the synthesis of various organic compounds, such as pharmaceuticals, natural products, and polymers. It is also used in the synthesis of various polymers, such as polyurethanes and polyamides. Additionally, this compound is used in the synthesis of various polymers, such as polyesters and polycarbonates.
properties
IUPAC Name |
4-(4-methoxyphenyl)-2,6-diphenyl-5-(3-phenylpropyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O/c1-35-28-22-20-26(21-23-28)31-29(19-11-14-24-12-5-2-6-13-24)30(25-15-7-3-8-16-25)33-32(34-31)27-17-9-4-10-18-27/h2-10,12-13,15-18,20-23H,11,14,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOWCKUJJVZUIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=C2CCCC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[catASium®MN(R)Rh], 97%](/img/structure/B6303245.png)











